
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated that derivatives of chromene, structurally related to "6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one," exhibit significant anticancer activities. These compounds, upon synthesis, have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities in comparison to curcumin, a well-known anticancer compound. Molecular docking studies further indicate that these chromene derivatives have good binding affinity with proteins associated with cancer cell proliferation, highlighting their potential in cancer treatment strategies (Parveen et al., 2017).
Heterocyclic Chemistry and Synthesis
The chemical reactivity of chromone derivatives has been explored under nucleophilic conditions, leading to the formation of a variety of heterocyclic systems. These reactions open pathways to synthesize new compounds with potential biological activities, showcasing the versatility of chromone derivatives in creating pharmacologically relevant molecules (Ibrahim & El-Gohary, 2016).
Molecular Docking and Drug Discovery
A selection of chromeno[2,3-b]pyridines, closely related to the compound of interest, has been prepared and tested for their anticancer activity. These studies not only demonstrated the compounds' efficacy in inhibiting cancer cell growth but also showcased their safety profile in in vivo models, indicating their potential as lead compounds in cancer-related drug discovery (Oliveira-Pinto et al., 2020).
Antimicrobial Activity
Research into chromone-linked 2-pyridone and their fused derivatives with triazoles, triazines, and triazepines has shown that these compounds possess notable antimicrobial activity. Such studies suggest the utility of chromone derivatives in developing new antimicrobial agents, which could be beneficial in tackling various bacterial and fungal infections (Ali & Ibrahim, 2010).
Synthesis and Biological Evaluation
The synthesis of novel thiazolidinone derivatives incorporating the chromen-2-one moiety and their biological evaluation against a range of bacteria and fungi highlight the compound's potential in antimicrobial drug development. These studies reveal the structure-activity relationships crucial for enhancing the biological activities of such derivatives (Patel, Kumari, & Patel, 2012).
Propriétés
IUPAC Name |
6,8-dichloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-13-9-12-10-14(19(26)27-17(12)15(21)11-13)18(25)24-7-5-23(6-8-24)16-3-1-2-4-22-16/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQGYZWNHKYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2648319.png)
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

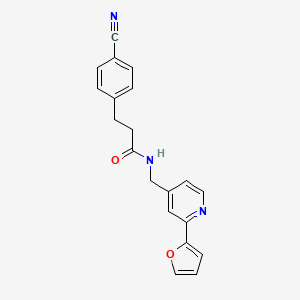
![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)
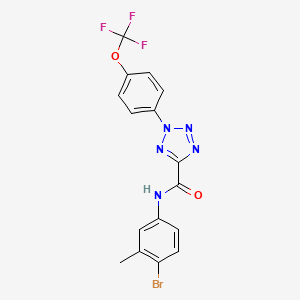
![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)
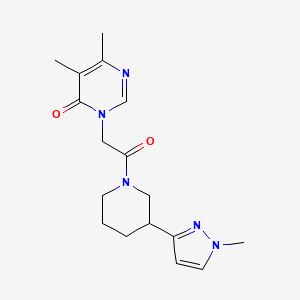
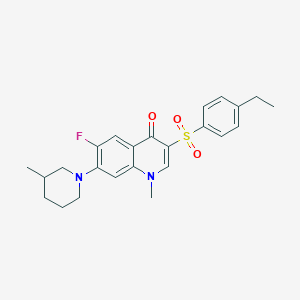
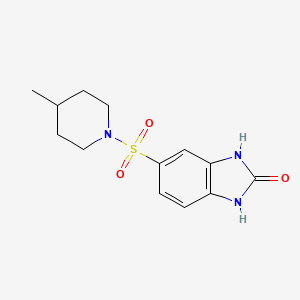
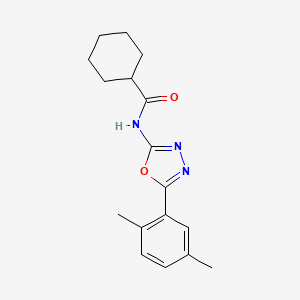
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)